(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone
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Overview
Description
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is a complex organic compound known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a range of chemical reactions, making it a valuable asset in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone typically involves several key steps:
Formation of 2-Chloro-5-(trifluoromethyl)benzaldehyde: : This step involves the chlorination of 5-(trifluoromethyl)benzaldehyde under controlled conditions using chlorinating agents such as thionyl chloride.
Synthesis of 2-Methylfuran-3-yl Grignard Reagent: : This step requires the formation of a Grignard reagent from 2-methylfuran and magnesium turnings, which is then reacted with 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Coupling Reaction: : The resulting compound is then coupled with morpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis may be employed to ensure consistent quality and yield. This method involves the continuous feeding of reactants into a reactor, where they undergo the required chemical transformations in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be facilitated using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminium hydride, sodium borohydride
Nucleophiles: : Sodium methoxide, ammonia
Major Products
From Oxidation: : Formation of ketones and carboxylic acids
From Reduction: : Formation of alcohols and amines
From Substitution: : Formation of substituted furan and morpholine derivatives
Scientific Research Applications
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is widely used in scientific research for its versatility:
Chemistry: : Utilized as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: : Applied in biochemical studies to investigate enzyme-substrate interactions and cellular processes.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: : Influences pathways such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone stands out due to its unique combination of functional groups, which imparts distinct reactivity and biological activity compared to other similar compounds. Some compounds with related structures include:
(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(piperidino)methanone: : Lacks the morpholine moiety, leading to different biological activities.
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-ethylfuran-3-yl)(morpholino)methanone: : Contains an ethyl group instead of a methyl group, altering its chemical properties.
Properties
IUPAC Name |
[5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylfuran-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-10-12(16(23)22-4-6-24-7-5-22)9-15(25-10)13-8-11(17(19,20)21)2-3-14(13)18/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFNTFSSNNKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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